Cas no 2229050-26-2 (3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole)

3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole
- EN300-1994233
- 2229050-26-2
-
- インチ: 1S/C13H12ClN/c1-4-9(2)12-8-15(3)13-7-10(14)5-6-11(12)13/h1,5-9H,2-3H3
- InChIKey: FMHLSAOMMNRUIW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2C(C#C)C
計算された属性
- せいみつぶんしりょう: 217.0658271g/mol
- どういたいしつりょう: 217.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994233-10.0g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1994233-0.25g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1994233-1.0g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1994233-0.05g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1994233-0.1g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1994233-2.5g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1994233-5.0g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1994233-0.5g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
Enamine | EN300-1994233-5g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1994233-1g |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole |
2229050-26-2 | 1g |
$1485.0 | 2023-09-16 |
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indoleに関する追加情報
Comprehensive Analysis of 3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole (CAS No. 2229050-26-2): Properties, Applications, and Research Insights
The compound 3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole (CAS No. 2229050-26-2) is a specialized indole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-substituted indole core and a butynyl side chain, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a scaffold for drug discovery, especially in targeting neurological disorders and inflammatory pathways, which align with current trends in precision medicine.
In recent years, the demand for heterocyclic compounds like 3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole has surged due to their versatility in medicinal chemistry. A 2023 study highlighted its role in modulating enzyme inhibition, a hot topic in cancer therapy and metabolic disease research. The compound’s alkyne functional group also enables click chemistry applications, a technique widely adopted in bioconjugation and proteomics. These attributes position it as a critical tool for high-throughput screening platforms, addressing the growing need for fragment-based drug design.
From a synthetic perspective, CAS No. 2229050-26-2 exemplifies advancements in green chemistry. Its production often involves catalytic cross-coupling methods, reducing waste and energy consumption—a priority for industries complying with sustainable development goals (SDGs). This aligns with searches for eco-friendly synthetic routes, a trending query among chemists. Furthermore, its structural analogs are being explored for crop protection, tapping into the booming agrochemical innovation sector.
The stability and lipophilicity of 3-(but-3-yn-2-yl)-6-chloro-1-methyl-1H-indole make it suitable for blood-brain barrier penetration, a key challenge in CNS drug development. This property has sparked discussions in forums about neurodegenerative disease treatments, another high-traffic topic. Additionally, its chromatographic behavior is frequently studied to optimize HPLC purification protocols, a common pain point for lab technicians.
In summary, CAS No. 2229050-26-2 represents a nexus of cutting-edge research and industrial applications. Its relevance to drug discovery, sustainable synthesis, and material science ensures its prominence in scientific literature. As AI-driven molecular modeling accelerates, compounds like this will likely play pivotal roles in virtual screening campaigns, answering the surge in searches for computational chemistry tools.
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